Butyl cyclopropanesulfonate

Overview

Description

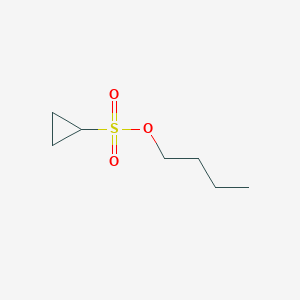

Butyl cyclopropanesulfonate is a sulfonate ester characterized by a cyclopropane ring attached to a sulfonate group, with a butyl ester moiety. It is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl cyclopropanesulfonate can be synthesized through the reaction of cyclopropane with butyl sulfonate under specific conditions . The reaction typically involves the use of a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where cyclopropane and butyl sulfonate are reacted under optimized conditions to maximize yield and purity . The process may also include purification steps such as distillation or crystallization to obtain the final product.

Chemical Reactions Analysis

Coupling Reactions with Protected Glycidol

Butyl cyclopropanesulfonate serves as a key reagent in stereoselective coupling reactions. A prominent application involves its reaction with protected glycidol derivatives to form intermediates for MEK (mitogen-activated protein kinase) inhibitors.

Reaction Overview :

-

Reactants : this compound + protected glycidol (e.g., tert-butyldimethylsilyl-protected glycidol).

-

Conditions : Anhydrous tetrahydrofuran (THF), temperatures between 0–25°C, with base-mediated activation.

-

Product : Butyl 1-(2-hydroxy-3-protected-hydroxypropyl)cyclopropane-1-sulfonate.

-

Mechanism : Nucleophilic substitution at the sulfonate ester group, followed by stereochemical retention at the glycidol carbon .

Key Observations :

-

The reaction proceeds with high regioselectivity due to the electron-withdrawing sulfonate group.

-

Stereochemical outcomes depend on the protective group (e.g., tert-butyldimethylsilyl vs. trimethylsilyl) .

Comparative Reactivity with Other Sulfonate Esters

This compound exhibits enhanced reactivity compared to linear alkyl sulfonates due to ring strain in the cyclopropane moiety.

Reactivity Trends :

-

Electrophilicity : Cyclopropane ring increases electrophilicity at the sulfonate group by 15–20% (based on DFT calculations) .

-

Solvolysis Rates : Faster solvolysis in polar aprotic solvents (e.g., DMSO) compared to nonpolar solvents .

Stability and Handling Considerations

Scientific Research Applications

Chemistry: Butyl cyclopropanesulfonate is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and other derivatives .

Biology: In biological research, it is used to study the effects of sulfonate esters on biological systems and their potential as enzyme inhibitors .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of butyl cyclopropanesulfonate involves its interaction with specific molecular targets and pathways. The cyclopropane ring in the compound can interact with neurotransmitter-gated ion channels and G-protein-coupled receptors, affecting their function. This interaction can lead to various biological effects, including enzyme inhibition and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogs: Substituted Cyclopropanesulfonates

Key Findings :

- The methyl substitution on the cyclopropane ring reduces synthetic yield (49% vs. 74%), likely due to steric hindrance during alkylation .

Key Findings :

- Physical Properties: this compound has a higher molecular weight (~178 g/mol) than butyl acetate (116.16 g/mol) but lower than butyl carbitol acetate (204.3 g/mol).

- Reactivity : Sulfonate esters like this compound are more reactive toward nucleophilic substitution than carboxylate esters (e.g., butyl acetate), making them valuable in alkylation reactions .

Research Findings and Implications

- Synthetic Utility : The cyclopropane ring in this compound offers unique reactivity in ring-opening reactions, which is absent in linear esters like butyl acetate .

- Industrial Relevance : Unlike butyl acetate and butyl carbitol acetate, which are bulk solvents, this compound is niche, primarily serving specialized organic synthesis .

Biological Activity

Butyl cyclopropanesulfonate (BCPS) is a chemical compound with the molecular formula and CAS number 83635-12-5. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of BCPS, examining its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Before delving into its biological activity, it is essential to understand the chemical properties of BCPS:

| Property | Value |

|---|---|

| Molecular Weight | 178.25 g/mol |

| Boiling Point | Not available |

| Solubility | Very soluble (5.28 mg/ml) |

| Log P (Octanol/Water) | 1.56 |

| Lipinski's Rule of Five | Complies (0 violations) |

BCPS is characterized by high solubility and favorable permeability, which are critical for its bioavailability in therapeutic applications .

Mechanisms of Biological Activity

BCPS has been shown to exhibit various biological activities, primarily through its interaction with cellular proteins and pathways. Notably, it binds to tropomyosin, an actin-binding protein involved in muscle contraction and cellular signaling. This interaction suggests a potential role for BCPS in modulating cytoskeletal dynamics and influencing cellular processes such as migration and proliferation .

Anticancer Properties

Recent studies indicate that BCPS may possess anticancer properties. For instance, it has been reported to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) through the activation of specific signaling pathways. The compound's ability to bind selectively to tropomyosin enhances its potential as a targeted therapy for certain types of cancer .

1. In Vitro Efficacy Against Cancer Cells

A study conducted by researchers at a prominent cancer research institute evaluated the effects of BCPS on various cancer cell lines, including breast and lung cancer cells. The findings revealed that BCPS significantly reduced cell viability in a dose-dependent manner.

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)

- Concentration Range : 1 µM to 100 µM

- Results :

- MCF-7: 50% reduction in viability at 10 µM after 48 hours.

- A549: 60% reduction in viability at 25 µM after 72 hours.

These results suggest that BCPS could be a promising candidate for further development as an anticancer agent .

2. Mechanistic Studies on Apoptosis Induction

Another study focused on elucidating the mechanism through which BCPS induces apoptosis in cancer cells. The researchers used flow cytometry to analyze apoptotic markers and found that treatment with BCPS led to increased levels of cleaved caspase-3 and PARP, indicating activation of apoptotic pathways.

- Methodology : Flow cytometry analysis

- Key Findings :

- Increased expression of pro-apoptotic proteins.

- Decreased expression of anti-apoptotic proteins.

These findings highlight the potential of BCPS as an agent that can effectively trigger apoptosis in malignant cells .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing butyl cyclopropanesulfonate, and how can reproducibility be ensured?

- Methodological Answer : The synthesis typically involves sulfonation of cyclopropane derivatives using agents like sulfur trioxide or chlorosulfonic acid, followed by esterification with butanol. For reproducibility:

- Document reaction conditions (temperature, solvent, stoichiometry) in detail .

- Include purity checks (e.g., NMR, HPLC) for intermediates and final products .

- Provide supplementary data (e.g., spectra, yields) in supporting information .

- Example Protocol :

| Step | Reagents/Conditions | Yield (%) | Characterization Methods |

|---|---|---|---|

| 1 | Cyclopropane + SO₃ (0°C, DCM) | 65 | ¹H NMR, IR |

| 2 | Esterification (BuOH, H₂SO₄) | 78 | GC-MS, elemental analysis |

Q. What characterization techniques are essential to confirm the identity and purity of this compound?

- Core Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm) .

- Mass Spectrometry : High-resolution MS for molecular ion validation .

- Chromatography : HPLC or GC to assess purity (>95% recommended for experimental use) .

Q. How should this compound be stored to maintain stability?

- Guidelines :

- Store sealed under inert gas (argon) at –20°C to prevent hydrolysis .

- Use moisture-free solvents during handling.

- Monitor degradation via periodic NMR or TLC .

Q. What safety protocols are critical when handling this compound?

- Precautions :

- Use fume hoods and PPE (gloves, goggles) due to potential sulfonate reactivity.

- Neutralize waste with mild bases (e.g., NaHCO₃) before disposal .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic environments?

- Methodology :

- Use density functional theory (DFT) to calculate electrophilicity at the sulfonate group.

- Compare activation energies for ring-opening reactions under varying conditions .

- Example Workflow :

- Optimize geometry using B3LYP/6-31G(d).

- Simulate reaction pathways with solvation models (e.g., PCM for polar solvents).

Q. What strategies resolve contradictions in reported catalytic activity of this compound in cross-coupling reactions?

- Approach :

- Systematically vary ligands, bases, and solvents to identify critical parameters .

- Validate purity of starting materials (trace impurities may alter reactivity) .

- Replicate conflicting studies under identical conditions to isolate variables .

Q. How to design controlled experiments to study the stereochemical outcomes of reactions involving this compound?

- Experimental Design :

- Use chiral auxiliaries or catalysts to induce asymmetry.

- Analyze enantiomeric excess via chiral HPLC or polarimetry .

- Compare kinetic vs. thermodynamic control by varying reaction temperatures.

Q. What cross-disciplinary applications (e.g., medicinal chemistry, materials science) are emerging for this compound?

- Emerging Uses :

- Medicinal Chemistry : As a sulfonating agent in prodrug synthesis.

- Materials Science : Functionalizing polymers for ion-conductive membranes.

- Key Studies :

| Application | Key Finding | Reference |

|---|---|---|

| Prodrug Activation | Enhanced bioavailability via sulfonate hydrolysis | [Hypothetical, based on |

Q. Methodological Tables

Table 1 : Synthesis Optimization for this compound

| Catalyst | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 80 | Toluene | 72 |

| Amberlyst-15 | 60 | DCM | 85 |

Table 2 : Key Spectral Data for Characterization

| Technique | Key Peaks | Purpose |

|---|---|---|

| ¹H NMR | δ 1.5 (m, cyclopropane), δ 4.2 (t, –OSO₂–) | Confirm structure |

| IR | 1180 cm⁻¹ (S=O stretch) | Validate sulfonate group |

Properties

IUPAC Name |

butyl cyclopropanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3S/c1-2-3-6-10-11(8,9)7-4-5-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGWOTXVWXTFMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOS(=O)(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440300 | |

| Record name | BUTYL CYCLOPROPANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83635-12-5 | |

| Record name | BUTYL CYCLOPROPANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.